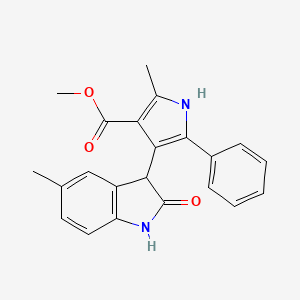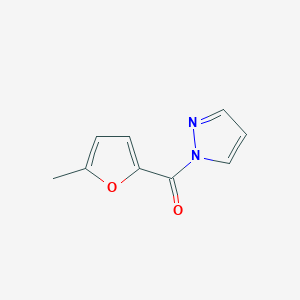
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methylphenyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methylphenyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by its unique structure, which includes a pyrazole ring fused with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazole Ring: : The initial step involves the condensation of an appropriate β-diketone with hydrazine to form the pyrazole ring. For instance, acetylacetone can react with phenylhydrazine under acidic conditions to yield 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.
-
Quinoline Synthesis: : The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
-
Coupling Reaction: : The final step involves coupling the pyrazole derivative with the quinoline carboxylic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and quinoline rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the pyrazole ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings. Halogenation, nitration, and sulfonation are examples of electrophilic substitutions, while nucleophilic substitutions can involve the replacement of halogen atoms with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methylphenyl)-4-quinolinecarboxamide could be explored for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methylphenyl)-4-quinolinecarboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole and quinoline rings suggests potential interactions with nucleic acids or proteins, possibly inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenyl-4-quinolinecarboxamide): Lacks the pyrazole ring, which may result in different biological activity and chemical reactivity.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide: Similar structure but without the 3-methylphenyl group, potentially affecting its interaction with biological targets.
2-(3-methylphenyl)-4-quinolinecarboxamide: Lacks the pyrazole ring, which may result in different properties and applications.
Uniqueness
The uniqueness of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methylphenyl)-4-quinolinecarboxamide lies in its combined structural features
Properties
Molecular Formula |
C28H24N4O2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C28H24N4O2/c1-18-10-9-11-20(16-18)25-17-23(22-14-7-8-15-24(22)29-25)27(33)30-26-19(2)31(3)32(28(26)34)21-12-5-4-6-13-21/h4-17H,1-3H3,(H,30,33) |
InChI Key |
MEWLWZBFKOASCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10981490.png)

![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide](/img/structure/B10981507.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10981509.png)
![5-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10981513.png)
![ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10981521.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone](/img/structure/B10981530.png)
![3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol](/img/structure/B10981534.png)
![Methyl 3-({[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B10981545.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]piperidine-3-carboxamide](/img/structure/B10981553.png)
![6-[(2-Methoxy-5-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10981555.png)
![(4-Benzylpiperidin-1-yl)[2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B10981567.png)
![methyl N-{[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-valinate](/img/structure/B10981571.png)

